![molecular formula C11H15NO3S B1348675 2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid CAS No. 634593-20-7](/img/structure/B1348675.png)

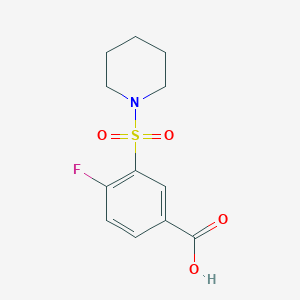

2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

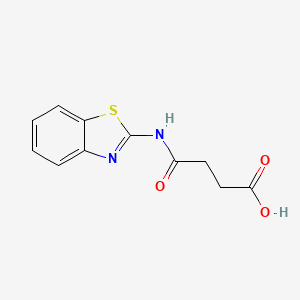

2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid, commonly referred to as “DMTPA”, is an organic compound that has been used in scientific research for various purposes. It has been used in various in vivo and in vitro studies, and is known to have a number of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

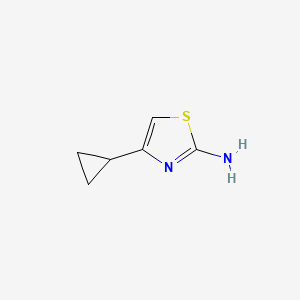

Synthesis and Potential Anticancer Activity

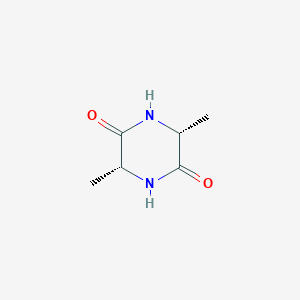

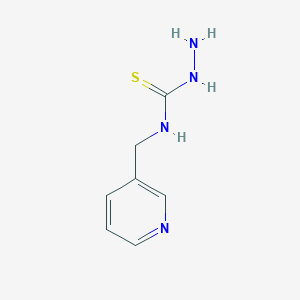

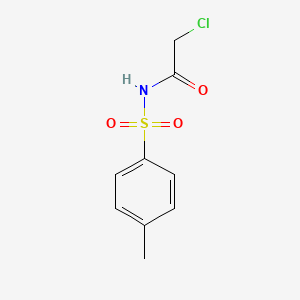

Researchers have synthesized derivatives based on the modification of related ester structures, demonstrating potential applications in anticancer activities. These studies focus on the synthesis of compounds through methods like saponification, hydrazinolysis, and reactions with amines and amino acid esters, aiming at obtaining compounds with expected anticancer activities. The derivatization of this compound has shown promising results in inhibiting the proliferation of colon cancer cells, indicating its potential in cancer treatment research. Notably, these compounds have been tested for their antiproliferative and apoptotic activities, showing specificity towards cancer cells over non-cancerous cells, which suggests a targeted approach in cancer therapy. Such specificity is crucial for reducing side effects in cancer treatment, underscoring the compound's potential in developing new therapeutic agents (Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2020).

Chemical Synthesis Techniques

The compound and its derivatives have also been involved in studies concerning chemical synthesis techniques. For instance, the creation of new classes of constrained heterocyclic γ-amino acids built around a thiazole ring, valuable as design mimics of protein secondary structures, utilizes cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered esters. This synthesis route highlights the compound's role in producing novel amino acid derivatives that could serve as building blocks in peptide and protein engineering. Such studies provide a foundation for the development of new materials and molecules with potential applications in drug design, materials science, and bioengineering (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).

Eigenschaften

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-5-methylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-6-5-7(9(13)14)8(16-6)12-10(15)11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGGLFAQLJKYKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC(=O)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359382 |

Source

|

| Record name | 2-(2,2-Dimethylpropanamido)-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid | |

CAS RN |

634593-20-7 |

Source

|

| Record name | 2-(2,2-Dimethylpropanamido)-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)